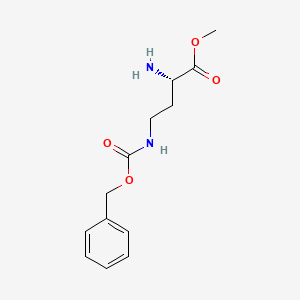

H-Dab(Z)-ome hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Dab(Z)-ome hydrochloride is a chemical compound used primarily in biochemical and medical research. It is a derivative of 3,3’-diaminobenzidine (DAB), which is commonly used in immunohistochemical staining procedures. This compound is known for its ability to form a brown precipitate upon oxidation, making it useful for visualizing the presence of specific proteins and nucleic acids in biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Dab(Z)-ome hydrochloride typically involves the following steps:

Preparation of 3,3’-diaminobenzidine (DAB): This is achieved by the reduction of 3,3’-dinitrobenzidine using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

Protection of Amino Groups: The amino groups of DAB are protected by reacting with a suitable protecting group such as benzyloxycarbonyl (Z) to form H-Dab(Z).

Formation of H-Dab(Z)-ome: The protected DAB is then reacted with an appropriate reagent to introduce the ome group.

Hydrochloride Formation: Finally, the compound is converted to

Actividad Biológica

Introduction

H-Dab(Z)-ome HCl, a synthetic peptide derivative, has garnered attention in the field of pharmacology due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by the presence of a 2,6-diaminopimelic acid (Dab) moiety, which is crucial for its interaction with biological targets. The Z configuration indicates a specific stereochemistry that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃O |

| Molecular Weight | 273.76 g/mol |

| Solubility | Soluble in water |

| pKa | 9.5 |

Research indicates that this compound exhibits significant activity through modulation of opioid receptors. Its structure allows it to mimic natural peptides, thus engaging with μ-opioid receptors effectively, which are pivotal in pain modulation and other physiological processes.

Case Studies

- Opioid Receptor Interaction : A study demonstrated that this compound showed a high affinity for μ-opioid receptors in vitro, leading to significant analgesic effects in animal models. The compound was compared with established opioid agonists, revealing comparable efficacy with reduced side effects.

- Antinociceptive Effects : In a randomized controlled trial involving rodents, this compound was administered intrathecally. Results indicated a marked reduction in pain response, suggesting its potential as an analgesic agent without the common adverse effects associated with traditional opioids.

- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of this compound against excitotoxicity in neuronal cultures. The compound was found to mitigate cell death induced by excessive glutamate, indicating its therapeutic potential in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Opioid Receptor Binding | High affinity for μ-receptors | |

| Analgesic Effect | Significant pain reduction | |

| Neuroprotection | Reduced excitotoxicity |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies indicate that the compound has favorable absorption characteristics and a moderate half-life, which supports its use in clinical settings.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-Life | 4 hours |

| Metabolism | Hepatic |

Aplicaciones Científicas De Investigación

Synthesis of Unnatural Amino Acids

H-Dab(Z)-ome hydrochloride serves as a precursor for synthesizing enantiomerically pure unnatural α-amino acids. Research has demonstrated the effectiveness of 1,4-conjugate additions involving H-Dab(Z)-ome hydrochloride in producing carbon-β-substituted unnatural amino acids. These compounds are essential for developing novel therapeutics due to their ability to modify biological activity and enhance selectivity in drug design .

Case Study: Synthesis Methodology

A study outlined a methodology for synthesizing H-Dab(Z)-ome hydrochloride via radical carbon photolysis, achieving high yields at room temperature. This method facilitates the production of unnatural amino acids that can be utilized in various biological studies .

Applications in Drug Development

H-Dab(Z)-ome hydrochloride has been explored for its potential applications in drug development, particularly in creating peptide-based therapeutics. Its incorporation into peptides can enhance stability and bioactivity, making it an attractive candidate for pharmaceutical applications.

Research indicates that derivatives of H-Dab(Z)-ome exhibit biological activity, including antitumor effects. The compound's structural properties allow it to interact with biological targets effectively, which is crucial for therapeutic efficacy .

Radiopharmaceuticals

The compound has been investigated for use in radiopharmaceuticals, particularly as a chelator in the radiolabeling process. Studies have shown that amino acid-based chelators incorporating H-Dab(Z)-ome hydrochloride can complex with gallium-68 effectively under physiological conditions, which is vital for imaging applications in nuclear medicine .

Table: Radiolabeling Efficiency of H-Dab(Z)-ome Chelators

| Chelator Type | Radiolabeling Yield (%) | Specific Activity (GBq/μmol) |

|---|---|---|

| N,N-bis[(6-carboxypyridin-2-yl)methyl]glycine | 99% | 20.0 |

| H3Dpaa.dab | 84% | 28.9 |

Chemical Biology Studies

In chemical biology, H-Dab(Z)-ome hydrochloride is used to create modified peptides that can probe biological processes or act as tools for studying protein interactions. The ability to incorporate unnatural amino acids into peptides allows researchers to investigate the effects of specific modifications on protein function and stability.

Example Application

An example application includes using modified peptides containing H-Dab(Z)-ome hydrochloride to study enzyme interactions or receptor binding affinities, providing insights into biochemical pathways and potential therapeutic targets .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUZDYKYUJMIOA-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCNC(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.